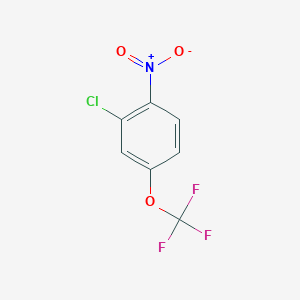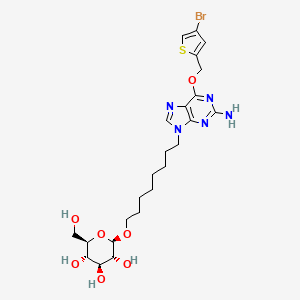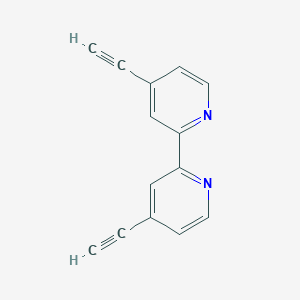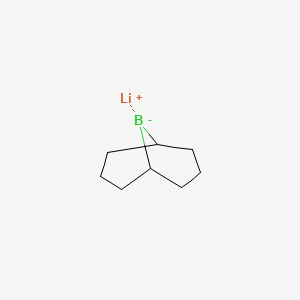
Lithium 9-BBN hydride solution
Übersicht
Beschreibung
Lithium 9-BBN hydride solution is a reactant used in the preparation of various compounds and in reduction reactions . It is often used as a solution, with its empirical formula being C8H16BLi . The CAS Number is 76448-08-3 .
Synthesis Analysis
The synthesis of 9-BBN involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane–tetrahydrofuran (THF) complex in a 1:1 ratio, followed by refluxing the mixture at 65 °C, thus producing a solution containing (9-BBN) 2 in ca. 90% yield .Molecular Structure Analysis
The molecular formula of Lithium 9-BBN hydride solution is C8H16BLi .Chemical Reactions Analysis
Lithium 9-BBN hydride solution is a reactant used for the preparation of Ti dihydridodiorganylborate compounds, lithium imidazolium borate sulfonate triple ionic compounds as Li cation conductive matrixes, and in reduction reactions .Physical And Chemical Properties Analysis
Lithium 9-BBN hydride solution is a liquid with a density of 0.919 g/mL . It has a molecular weight of 129.96 .Wissenschaftliche Forschungsanwendungen
1. Ion Conductive Polymer Electrolytes
Lithium 9-borabicyclo[3.3.1]nonane hydride (lithium 9-BBN hydride) has been utilized in the synthesis of ion conductive zwitterionic polymer electrolytes. These electrolytes, containing borate units, exhibit ionic conductivity useful in applications like batteries. The polymer, developed via dehydrocoupling of lithium 9-BBN hydride with 1,3-dihydroxyethylimidazolium bromide, shows conductivity at higher temperatures despite a relatively high glass transition temperature (Narita, Shibayama, Matsumi, & Ohno, 2006).
2. Selective Reduction in Organic Synthesis
Lithium 9-BBN hydride functions as a mild and selective reducing agent in organic chemistry. It is complementary to commonly used amide reducing agents such as lithium aluminum hydride (LiAlH4). Its application in the reduction of tertiary amides to alcohols, aldehydes, or amines has been documented, providing a controlled and efficient approach for these transformations (Bailey et al., 2016).
3. Electrochemical Energy Storage
Lithium 9-BBN hydride has been explored for its potential in electrochemical energy storage. In this context, lithium-containing hydrides are investigated as materials for solid electrolytes in lithium-ion batteries. Their role as ion-conducting materials in complex hydrides is a subject of ongoing research, highlighting the versatility and potential of lithium 9-BBN hydride in advanced energy storage technologies (Matsuo & Orimo, 2011).
4. Hydrogen Storage Applications
The research into lithium 9-BBN hydride has extended to hydrogen storage applications. Although practical applications face challenges like limited reversibility and unfavorable conditions for hydrogen sorption and desorption, the compound's ability to selectively reduce functional groups makes it a candidate for further investigation in this domain (Wietelmann, 2014).
5. Transforming Carboxylic Acids to Aldehydes
Another application of lithium 9-BBN hydride is in the transformation of carboxylic acids to aldehydes. The process involves the use of lithium 9-BBN hydride and tert-butyllithium, demonstrating its efficacy in producing aldehydes from various carboxylic acids [(Soon et al., 1988)](https://consensus.app/papers/transformation-carboxylic-acids-aldehydes-soon/626e8baa461c51dbbc71e6c702489a1a/?utm_source=chatgpt).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C8H14B.Li/c1-3-7-5-2-6-8(4-1)9-7;/h7-8H,1-6H2;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGNFDMTRLLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]1C2CCCC1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455282 | |
| Record name | Lithium 9-BBN hydride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11105381 | |
CAS RN |
76448-08-3 | |
| Record name | Lithium 9-BBN hydride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



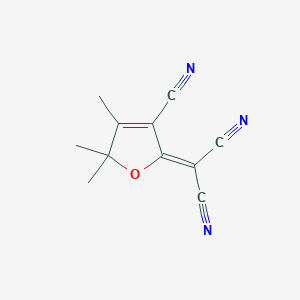


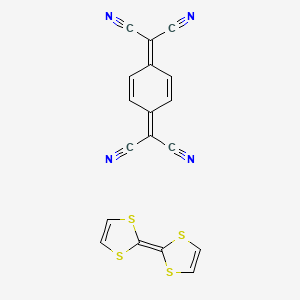
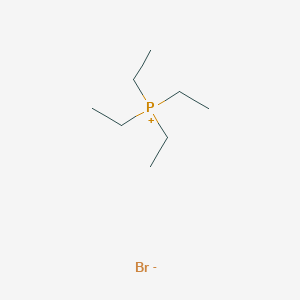

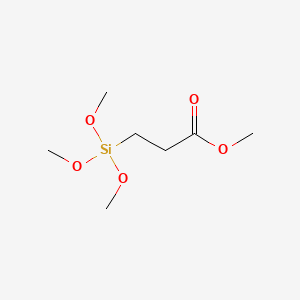
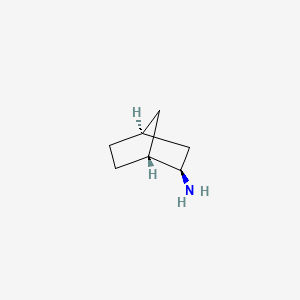
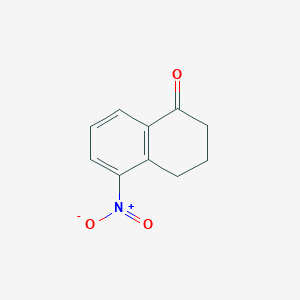
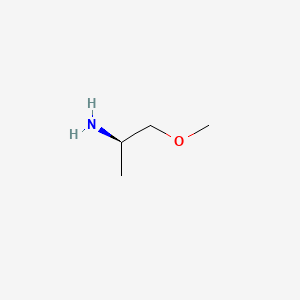
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)
